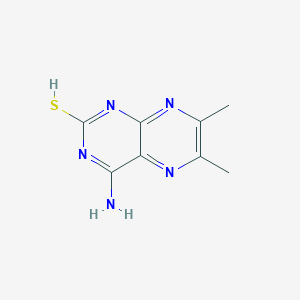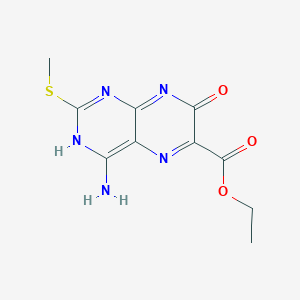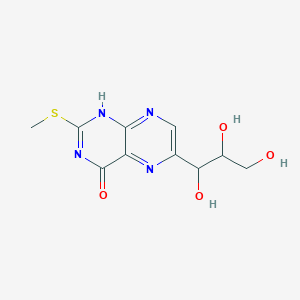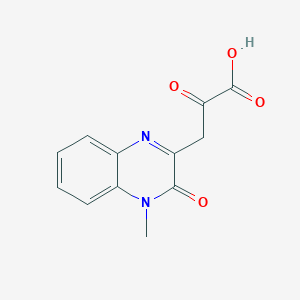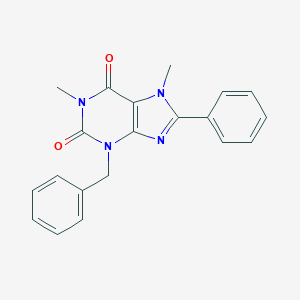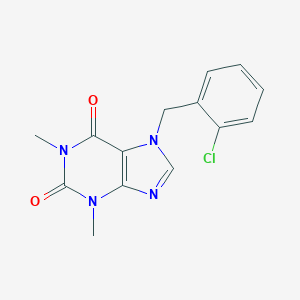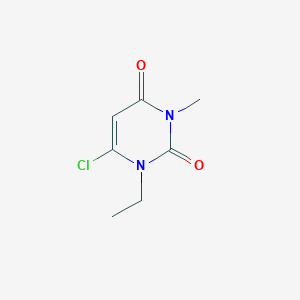
6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Aplicaciones Científicas De Investigación
Chemical Reactivity and Derivative Formation
6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has been studied for its reactivity and derivative formation. Research has shown that 6-methylpyrimidine-2,4(1H,3H)-dione reacts with various compounds like 2-chloromethylthiirane, leading to the formation of derivatives like 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This reaction has been further explored for its potential in creating compounds with varied functional groups, enhancing their chemical utility and application in different fields of scientific research (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Crystallography and Structural Analysis
Studies in crystallography involving 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have contributed significantly to the understanding of molecular structures and interactions. For example, research into the crystal structures of derivatives like 6-amino-3-methyI-5-nitrosopyrimidine-2,4(1H,3H)-dione has provided insights into molecular arrangements and interactions. These studies are crucial for designing new materials and understanding the molecular basis of various chemical processes (Schwabenländer, Kirfel, & Müller, 1998).
Pharmacological Applications
In the realm of pharmacology, derivatives of 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have been explored for their potential therapeutic effects. Studies have synthesized compounds like 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and evaluated their anti-inflammatory activity. These derivatives open new avenues for the development of novel therapeutic agents with potential applications in treating various inflammatory conditions (Shang Lin-lin & Dong, 2010).
Optical and Nonlinear Optical Properties
The exploration of optical and nonlinear optical properties of pyrimidine derivatives, including 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, is a growing field. Research in this area has synthesized novel compounds and assessed their linear and nonlinear optical properties using computational methods. These studies are vital for the development of new materials for optical device fabrication and other applications in photonics and electronics (Mohan et al., 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
Direcciones Futuras
This involves speculating on potential future research directions, such as new synthetic methods, potential applications, and areas of study.
Please consult with a professional chemist or a trusted source for specific information about “6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione”.
Propiedades
IUPAC Name |
6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEBXHYGZUWSIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N(C1=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

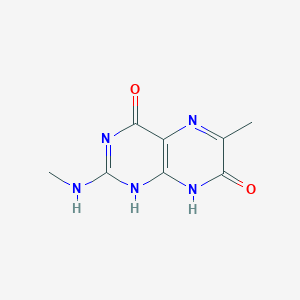
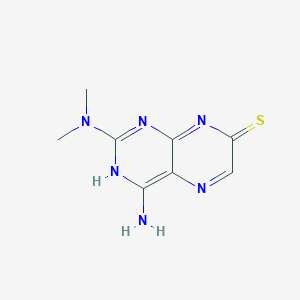
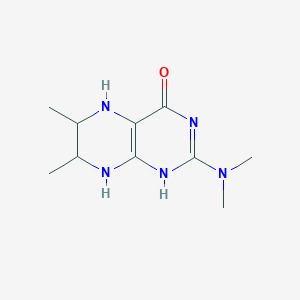
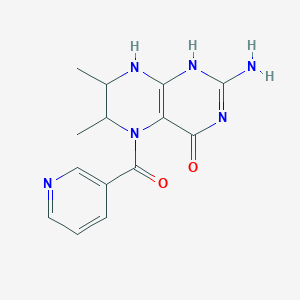
![2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372008.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one](/img/structure/B372009.png)
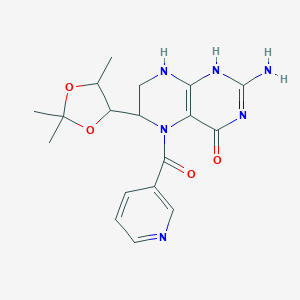
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B372013.png)
